molecular formula C12H18O2 B15374833 4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol CAS No. 6337-72-0

4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol

Cat. No.: B15374833
CAS No.: 6337-72-0
M. Wt: 194.27 g/mol
InChI Key: GOFIPVBGDILKFW-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol (CAS 6337-72-0) is a phenolic compound of interest in advanced chemical research, characterized by a hydroxyl-substituted benzene ring with a branched alkyl chain at the para position . The unique 3-hydroxy-2,3-dimethylbutan-2-yl substituent introduces significant steric bulk and additional polarity, which can influence its reactivity, interaction with other molecules, and physical properties . In a research context, this compound can serve as a valuable synthetic intermediate or a structural motif in the development of more complex molecules. Established synthetic routes for this compound or its close derivatives often involve reactions in dichloromethane (DCM), with characterization and purity validation reliably performed using advanced analytical techniques including nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to achieve purity thresholds >98% . Furthermore, Fourier-transform infrared spectroscopy (FT-IR) is recommended for identifying key functional groups, typically revealing hydroxyl (-OH) stretches around 3300–3500 cm⁻¹ and aromatic C=C stretches near 1600 cm⁻¹ . The compound exhibits a moderate polarity profile, showing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, but poor solubility in water . For biological assays, DMSO is a suitable solvent for preparing stock solutions, with final concentrations generally kept below 0.1% to maintain experimental integrity . Attention: This product is for research use only. It is not intended for human or veterinary use. .

Properties

CAS No.

6337-72-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(3-hydroxy-2,3-dimethylbutan-2-yl)phenol

InChI

InChI=1S/C12H18O2/c1-11(2,12(3,4)14)9-5-7-10(13)8-6-9/h5-8,13-14H,1-4H3

InChI Key

GOFIPVBGDILKFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s substituent distinguishes it from other alkylphenols. Key comparisons include:

Compound Name Substituent Structure Molecular Weight Melting Point (°C) Key Properties/Applications
4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol C6H5-(C(CH3)2CH(OH)CH3) 180.25 (estimated) Not reported Flame-retardant precursor
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol C6H5-(imidazole-phenyl) 332.39 278 High third-order NLO properties
2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol C6H5-(C(CH3)2CH(OH)) + tert-butyl groups 292.46 Not reported Toxicity (poison by ingestion)
4-(3-Hydroxy-3-methylbutyl)phenol () C6H5-(CH2CH(CH3)CH(OH)CH3) 180.25 Not reported ChemSpider ID: 121800

Key Observations :

  • Branching and Steric Effects: The 2,3-dimethylbutan-2-yl group in the target compound introduces greater steric hindrance compared to linear alkyl chains (e.g., 4-propylphenol in ). This may reduce solubility in polar solvents but enhance thermal stability .

Quantum Chemical and Spectroscopic Insights

  • HOMO-LUMO Gap : For NLO-active imidazole derivatives (), a low HOMO-LUMO gap (~3.5 eV) facilitates charge transfer. The target compound’s aliphatic substituent likely results in a higher gap, limiting electron delocalization .
  • Spectroscopy: UV-Vis absorption peaks in analogs (e.g., 340–406 nm for 4-(4,5-diphenylimidazol-2-yl)phenol, ) arise from π→π* transitions. The target compound’s absorption would shift to lower wavelengths due to reduced conjugation .

Q & A

Q. What are the established synthetic routes for 4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol, and how is its purity validated?

  • Methodological Answer : A common synthesis involves reacting 4-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)phosphoryl)benzoic acid with reagents like thionyl chloride (SOCl₂) in dichloromethane (DCM), yielding 85% under optimized conditions . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For example, similar phenolic derivatives have been analyzed using reversed-phase HPLC with UV detection at 254 nm, achieving >98% purity thresholds .

Q. What analytical techniques are recommended for identifying functional groups in this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) can detect hydroxyl (-OH) and aromatic C=C stretches (e.g., 3300–3500 cm⁻¹ for -OH, 1600 cm⁻¹ for aromatic rings). Mass spectrometry (MS) is critical for molecular weight confirmation. For example, electrospray ionization (ESI-MS) has been used to validate analogs like 4-(Hydrazinylmethyl)phenol (C₇H₁₀N₂O), achieving accurate mass matches within 1 ppm error .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound’s phenolic -OH group confers moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Solubility can be enhanced via derivatization (e.g., acetylation of -OH). For biological assays, dimethyl sulfoxide (DMSO) is often used as a stock solvent, with final concentrations kept below 0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol derivatives?

  • Methodological Answer : Yield optimization requires controlling reaction parameters:
  • Temperature : Elevated temperatures (e.g., 50–60°C) improve reaction kinetics but may promote side reactions.
  • Catalyst : Lewis acids like BF₃·Et₂O can enhance electrophilic substitution in phenolic systems .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) effectively isolates products. A case study achieved 85% yield using these conditions .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks) in structural analysis?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
  • 2D NMR : HSQC and HMBC experiments clarify carbon-proton correlations.
  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference.
  • Comparative Analysis : Cross-reference with databases like PubChem or DSSTox for analogous compounds .

Q. How can bioactivity studies address conflicting results in cytotoxicity assays?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, incubation time). Mitigation steps:
  • Dose-Response Curves : Test a wide concentration range (e.g., 1–100 μM) to identify IC₅₀ values.
  • Positive Controls : Use known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
  • Mechanistic Studies : Probe pathways (e.g., apoptosis via caspase-3 activation) to confirm bioactivity .

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